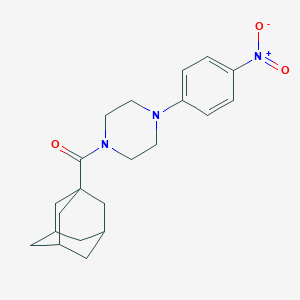![molecular formula C15H9N3O5S B413331 5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B413331.png)
5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a nitrophenyl group, a furan ring, and a thioxodihydro-pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the condensation of 5-(2-nitrophenyl)-2-furaldehyde with 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.
Substitution: The furan ring and the pyrimidinedione core can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction could produce amino derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group and the furan ring may play key roles in these interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(5-bromo-2-thienyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to the presence of the 2-nitrophenyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, such as bromine or a different nitrophenyl isomer.
Properties
Molecular Formula |
C15H9N3O5S |
|---|---|
Molecular Weight |
343.3g/mol |
IUPAC Name |
5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H9N3O5S/c19-13-10(14(20)17-15(24)16-13)7-8-5-6-12(23-8)9-3-1-2-4-11(9)18(21)22/h1-7H,(H2,16,17,19,20,24) |
InChI Key |
CBSPOFZVCNWYHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B413248.png)
![4-({[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2-furoate](/img/structure/B413250.png)
![2-Furyl 4-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl)benzoate](/img/structure/B413252.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl}-N-[(2-methoxy-1-naphthyl)methylene]amine](/img/structure/B413253.png)
![4-Bromo-2-ethoxy-6-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B413254.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413255.png)
![N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B413258.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413259.png)
![Methyl [2-(2-{4-(benzyloxy)-2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy}ethoxy)(2-methoxy-2-oxoethyl)-4-methylanilino]acetate](/img/structure/B413267.png)
![4-({[2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 2-furoate](/img/structure/B413268.png)

![Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B413270.png)
![1-(4-Nitrophenyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B413271.png)
![N-(5-(4-methoxyphenyl)-3-[6-(5-(4-methoxyphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)hexyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B413272.png)
